

An In-depth Technical Guide to the Chemical Properties of 1-Methylimidazole

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Compound of Interest

Compound Name: *Melm*

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Abstract

1-Methylimidazole, a heterocyclic aromatic organic compound, is a versatile molecule with a growing presence in both academic research and industrial applications. Its unique combination of basicity, polarity, and catalytic activity makes it a valuable solvent, reagent, and building block in organic synthesis, particularly in the formation of ionic liquids and as a catalyst in various chemical transformations. This guide provides a comprehensive overview of the core chemical properties of 1-methylimidazole, including its physicochemical characteristics, spectroscopic data, and key reactive properties. Detailed experimental protocols for its synthesis and common applications are provided, alongside visual representations of key reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.

Core Chemical and Physical Properties

1-Methylimidazole (also known as N-methylimidazole) is a colorless to pale yellow liquid with an amine-like odor.^[1] Structurally, it consists of a five-membered imidazole ring where one of the nitrogen atoms is substituted with a methyl group.^[2] This substitution at the N-1 position prevents tautomerization, which is characteristic of its parent compound, imidazole.^{[3][4]}

Physicochemical Properties

The key physicochemical properties of 1-methylimidazole are summarized in the table below, providing a quantitative overview of its characteristics.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ N ₂	[4]
Molar Mass	82.10 g/mol	[4]
Appearance	Colorless to yellow liquid	[1]
Density	1.03 g/mL at 25 °C	[4]
Melting Point	-6 °C	[4]
Boiling Point	198 °C	[4]
Flash Point	92 °C	[1]
Vapor Pressure	0.4 mmHg at 20 °C	[1]
Refractive Index (n ²⁰ /D)	1.495	[1]
Water Solubility	Miscible	[1]
log P (Octanol-Water)	-0.06	[1]

Basicity

The presence of the electron-donating methyl group at the N-1 position increases the electron density on the unprotonated N-3 atom, making 1-methylimidazole a slightly stronger base than imidazole.[1] The pKa of its conjugate acid is approximately 7.4, compared to 7.0 for imidazole. [1][4] This moderate basicity is a key feature driving its utility as a catalyst and acid scavenger.

Compound	pKa of Conjugate Acid	Reference(s)
1-Methylimidazole	7.4	[1][4]
Imidazole	7.0	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-methylimidazole. Below are the typical spectroscopic data for this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. The chemical shifts for ^1H and ^{13}C NMR are presented below.

^1H NMR Chemical Shifts (in CDCl_3)

Proton	Chemical Shift (ppm)	Reference(s)
H-2	~7.39	[5]
H-4	~7.01	[5]
H-5	~6.86	[5]
N-CH ₃	~3.64	[5]

^{13}C NMR Chemical Shifts

Carbon	Chemical Shift (ppm)	Reference(s)
C-2	~137.5	[6][7]
C-4	~128.5	[6][7]
C-5	~121.0	[6][7]
N-CH ₃	~33.0	[6][7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibrational Mode
3100-3150	C-H stretching (aromatic ring)
2920-2960	C-H stretching (methyl group)
1500-1600	C=C and C=N stretching (aromatic ring)
1400-1480	C-H bending (methyl group)
1050-1250	In-plane C-H bending
650-800	Out-of-plane C-H bending

Reactivity and Applications

1-Methylimidazole's chemical properties make it a versatile compound in various applications.

- **Precursor to Ionic Liquids:** It readily undergoes alkylation at the N-3 position to form dialkylimidazolium salts, which are a common class of ionic liquids.[\[4\]](#)
- **Acid Scavenger:** Its basicity allows it to be used as an acid scavenger, most notably in the industrial BASIL™ (Biphasic Acid Scavenging utilising Ionic Liquids) process, where it reacts with HCl to form a separate ionic liquid phase, simplifying product purification.[\[4\]](#)[\[8\]](#)
- **Catalyst:** It can act as a nucleophilic or base catalyst in various organic reactions, such as acylations, silylations, and cycloadditions.[\[9\]](#)[\[10\]](#)
- **Ligand in Coordination Chemistry:** The lone pair of electrons on the N-3 nitrogen allows it to act as a ligand, forming coordination complexes with various metal ions.
- **Specialty Solvent:** Its polarity and relatively low melting point make it a useful solvent for certain applications.[\[4\]](#)

Experimental Protocols

Laboratory Synthesis of 1-Methylimidazole

This protocol describes a common laboratory-scale synthesis via the methylation of imidazole.

[\[3\]](#)[\[4\]](#)

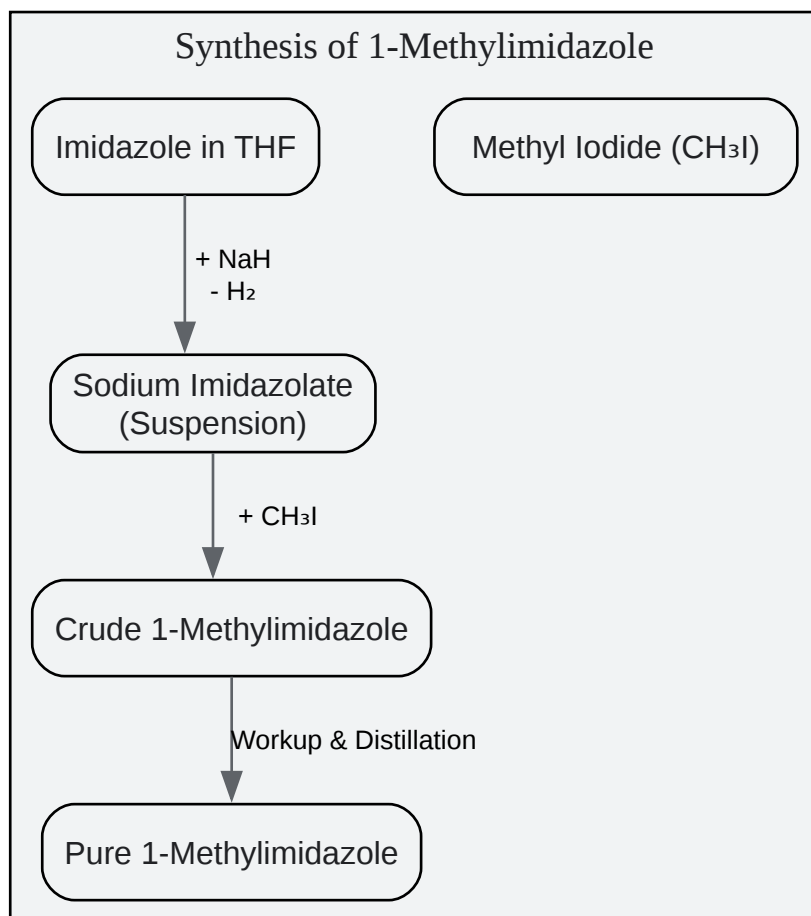
Materials:

- Imidazole
- Sodium hydride (NaH) or other strong base
- Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (1.0 eq) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until hydrogen evolution ceases.
- Cool the resulting sodium imidazolate suspension back to 0 °C.
- Add methyl iodide (1.05 eq) dropwise via the dropping funnel.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by distillation to yield pure 1-methylimidazole.



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Caption: Workflow for the laboratory synthesis of 1-methylimidazole.

Determination of pKa via NMR Titration

The pKa of 1-methylimidazole can be determined by monitoring the chemical shifts of its ring protons as a function of pH using ^1H NMR spectroscopy.[11][12]

Materials:

- 1-Methylimidazole
- Deuterated water (D_2O)

- Standardized solutions of DCl and NaOD in D₂O
- NMR tubes
- pH meter calibrated for D₂O (or apply appropriate correction)

Procedure:

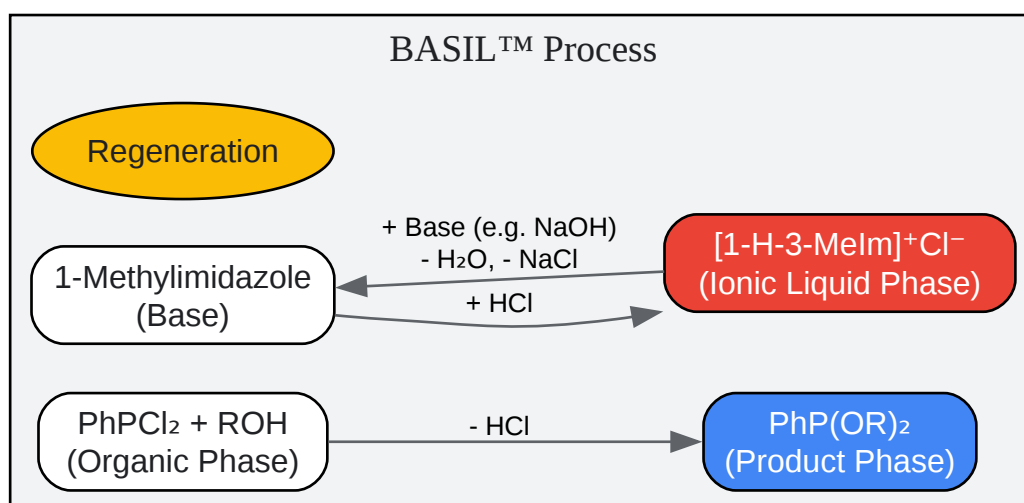
- Prepare a stock solution of 1-methylimidazole in D₂O (e.g., 10 mM).
- Prepare a series of NMR samples by adding varying amounts of DCl and NaOD solutions to aliquots of the stock solution to create a range of pD values spanning from ~pK_a-2 to ~pK_a+2.
- Record the ¹H NMR spectrum for each sample.
- Measure the pD of each sample.
- Identify the chemical shift (δ) of a specific proton (e.g., H-2) at each pD.
- Plot the chemical shift (δ) versus the pD.
- Fit the data to the Henderson-Hasselbalch equation for NMR titrations: $\delta = (\delta_a[H^+] + \delta_n K_a) / ([H^+] + K_a)$ where δ_a and δ_n are the chemical shifts of the fully protonated and neutral species, respectively.
- The pK_a is the pD at the inflection point of the titration curve.

Key Reaction Mechanisms

The BASIL™ Process

The Biphasic Acid Scavenging utilising Ionic Liquids (BASIL™) process, developed by BASF, is a prime industrial application of 1-methylimidazole. It is used in the production of alkoxyphenylphosphines, where it scavenges the HCl byproduct.[\[8\]](#)[\[13\]](#)

The overall reaction is: $\text{PhPCl}_2 + 2 \text{ROH} + 2 (1\text{-MeIm}) \rightarrow \text{PhP(OR)}_2 + 2 [1\text{-H-3-MeIm}]^+\text{Cl}^-$



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Caption: Logical flow of the BASIL™ process.

The key advantage is the formation of the ionic liquid 1-methylimidazolium chloride, which is immiscible with the organic product phase, allowing for simple separation by decantation.[8] The 1-methylimidazole can then be regenerated from the ionic liquid by treatment with a base. [14]

Safety and Handling

1-Methylimidazole is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[9][15] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. [16] The material is hygroscopic and moisture-sensitive.[16] Store in a cool, dry, well-ventilated area in a tightly sealed container.

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- 14. Figure 3. Scheme of the BASIL™ process. The chlorophenylphosphine reacts with the alcohol in a jet stream reactor to the alkoxyphenylphosphine. The hydrogen chloride generated in the reaction is scavenged with 1-methylimidazole forming the IL 1-methylimidazolium chloride, that is in liquid state under the applied reaction conditions. Due to the different polarity and density, a liquid biphasic system is formed that can be easily worked up. The upper phase contains thereby the solvent-free product while the ionic liquid is localized in the lower phase. The initial 1-methylimidazole is regenerated by neutralization with sodium hydroxide for reuse in further production cycles : From Current Science to School – the Facets of Green Chemistry on the Example of Ionic Liquids : Science and Education Publishing [pubs.sciepub.com]
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